Glycidyldi(2-propenyl)amine
Overview
Description
Glycidyldi(2-propenyl)amine is a versatile organic compound known for its unique structural features and reactivity. It is characterized by the presence of an epoxide group and two allyl groups attached to a nitrogen atom. This compound is widely used as a building block in the synthesis of various organic compounds due to its ability to undergo a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyldi(2-propenyl)amine can be synthesized through the reaction of glycidol with diallylamine under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring of glycidol .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: Glycidyldi(2-propenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include diols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycidyldi(2-propenyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is employed in the modification of biomolecules and the development of bioconjugates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of glycidyldi(2-propenyl)amine involves the nucleophilic attack on the epoxide ring, leading to ring-opening reactions. This reactivity allows the compound to form covalent bonds with various nucleophiles, resulting in the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Aziridines: These compounds also contain a three-membered ring with a nitrogen atom and are used in similar applications.
Azetidines: These four-membered nitrogen-containing rings are another class of compounds with comparable reactivity.
Glycidyl ethers: These compounds contain an epoxide group attached to an ether and are used in the synthesis of polymers and resins.
Uniqueness: Glycidyldi(2-propenyl)amine is unique due to the presence of both an epoxide group and two allyl groups, which provide a combination of reactivity and versatility not commonly found in other compounds. This dual functionality allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFQOUXHSGUXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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